molecular formula C13H19N3O3 B5849020 4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol

4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol

Cat. No.: B5849020
M. Wt: 265.31 g/mol
InChI Key: SXMPDLXIWDMVBH-UHFFFAOYSA-N
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Description

4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a nitrophenol moiety

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-3-4-13(17)12(9-11)16(18)19/h3-4,9,17H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMPDLXIWDMVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol typically involves the reaction of 4-ethylpiperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The purification process may include distillation, crystallization, and filtration to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitrophenol moiety can be oxidized to form corresponding nitroquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitroquinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol moiety can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular pathways. The piperazine ring can interact with various receptors and enzymes, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol is unique due to the presence of both the nitrophenol and ethylpiperazine moieties, which confer distinct chemical reactivity and biological activity

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